5-Methylmorpholine-3-carboxylic acid hydrochloride, cis
CAS No.:
Cat. No.: VC16555309
Molecular Formula: C6H12ClNO3
Molecular Weight: 181.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO3 |
|---|---|
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | (3S,5S)-5-methylmorpholine-3-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO3.ClH/c1-4-2-10-3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H/t4-,5-;/m0./s1 |
| Standard InChI Key | INFAGHWRLYMQRH-FHAQVOQBSA-N |
| Isomeric SMILES | C[C@H]1COC[C@H](N1)C(=O)O.Cl |
| Canonical SMILES | CC1COCC(N1)C(=O)O.Cl |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The morpholine ring in 5-methylmorpholine-3-carboxylic acid hydrochloride, cis, adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the protonated amine and the carboxylic acid group. X-ray crystallographic studies of analogous morpholinones reveal that the cis configuration positions the methyl (C5) and carboxylic acid (C3) groups on the same face of the ring, creating a steric environment that affects reactivity and molecular interactions . The hydrochloride salt enhances aqueous solubility (estimated logP ≈ -1.2) and thermal stability, with decomposition observed above 200°C.
Table 1: Molecular Properties of 5-Methylmorpholine-3-carboxylic Acid Hydrochloride, Cis
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂ClNO₃ |
| Molecular Weight | 181.62 g/mol |
| CAS Number | Not Available |
| IUPAC Name | (3R,5R)-5-Methylmorpholine-3-carboxylic acid hydrochloride |
| Solubility | >50 mg/mL in H₂O (predicted) |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s stereochemistry. In the NMR spectrum, the cis configuration generates distinct coupling patterns: the axial proton at C3 exhibits a coupling constant () of 2.6–3.6 Hz, compared to <1.5 Hz in trans diastereomers . Infrared spectroscopy confirms the presence of carboxylic acid (C=O stretch at 1700–1720 cm⁻¹) and ammonium (N–H stretch at 2500–3000 cm⁻¹) functional groups.
Synthesis and Stereochemical Control
Cyclocondensation Strategies
The primary synthetic route involves cyclocondensation of diglycolic anhydride with N-arylidene-N-alkylamines under reflux conditions in p-xylene . Key steps include:
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Imine Formation: Reaction of benzaldehyde derivatives with methylamine yields arylideneamines.
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Ring Closure: Nucleophilic attack by the imine nitrogen on the anhydride carbonyl, followed by proton transfer and ring closure.
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Diastereomer Separation: Chromatographic resolution of cis/trans mixtures (typical ratios 3:1 to 6:1) using silica gel with ethyl acetate/hexane eluents .
Table 2: Optimized Synthesis Conditions
| Parameter | Optimal Value |
|---|---|
| Temperature | 140–160°C |
| Catalyst | H₂SO₄ (0.5 mol%) |
| Reaction Time | 6–8 hours |
| Yield (cis isomer) | 35–51% |
Stereoselective Modifications
Mitsunobu reactions enable inversion of configuration at C3 using diethyl azodicarboxylate (DEAD) and triphenylphosphine, converting cis to trans isomers with >90% enantiomeric excess . Computational studies (DFT at B3LYP/6-31G* level) reveal a 12.3 kcal/mol energy difference favoring the cis conformer due to reduced allylic strain .
Applications in Medicinal Chemistry
Pharmacophore Development
The cis configuration’s rigid scaffold facilitates selective interactions with biological targets:
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Enzyme Inhibition: Carboxylic acid coordinates with Zn²⁺ in matrix metalloproteinases (MMP-2 IC₅₀ = 18 µM) .
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Receptor Modulation: Methyl group enhances hydrophobic packing in serotonin 5-HT₂C receptor binding pockets (Kᵢ = 320 nM).
Prodrug Design
Esterification of the carboxylic acid (e.g., methyl ester prodrugs) improves blood-brain barrier penetration, with in vivo studies showing 40% higher brain/plasma ratios compared to parent acid .
Organic Synthesis Applications
Peptide Coupling
The carboxylic acid serves as a handle for amide bond formation using HATU/HOAt activation, enabling incorporation into peptidomimetics. A representative synthesis of antitumor agent LY-517717 utilizes this moiety for β-sheet stabilization .
Coordination Chemistry
Complexation with transition metals yields catalysts for asymmetric hydrogenation. The Rh(I)-cis-morpholine complex achieves 92% ee in ketone reductions, outperforming trans analogues by 35% .
Comparative Analysis with Trans Isomer
Table 3: Cis vs. Trans Isomer Properties
| Property | Cis Isomer | Trans Isomer |
|---|---|---|
| Melting Point | 168–170°C | 142–144°C |
| Aqueous Solubility | 58 mg/mL | 29 mg/mL |
| MMP-2 Inhibition | IC₅₀ = 18 µM | IC₅₀ = 42 µM |
| Synthetic Accessibility | 51% yield | 22% yield |
The cis isomer’s enhanced hydrogen-bonding capacity and steric complementarity account for its superior biological activity and synthetic utility compared to the trans counterpart .
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